molecular formula C32H21N5Na2O8S2 B1205226 Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) CAS No. 5001-72-9

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate)

Cat. No. B1205226
CAS RN: 5001-72-9
M. Wt: 713.7 g/mol
InChI Key: OYUZMQYZGSMPII-UHFFFAOYSA-L
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Description

Synthesis Analysis

  • Synthesis and Characterization : The synthesis and characterization of complexes involving similar azo-naphthalene sulfonate compounds have been reported. For example, Pandey and Narang (2005) detailed the synthesis and characterization of complexes with metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) using a related sulfonate compound (Pandey & Narang, 2005).

Molecular Structure Analysis

  • Structural Elucidation : The molecular structure of similar sulfonate compounds has been elucidated using various spectroscopic methods, as seen in the work of Capitán et al. (1988), who studied the nature, composition, and structure of certain solid compounds involving phenylazo-naphthol-disulphonic acid (Capitán, Bosque-Sendra, & Vílchez, 1988).

Chemical Reactions and Properties

  • Reactivity with Metallic Ions : Mathur and Dey (1957) explored the reactivity of disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate (a similar compound) with various metallic ions, demonstrating its potential in forming colored complexes with metals like mercury, tin, and gold (Mathur & Dey, 1957).

Physical Properties Analysis

  • Mesomorphic Behavior : Thaker et al. (2012) investigated the mesomorphic properties of Schiff base-ester compounds involving substituted naphthalene, which is relevant for understanding the physical properties of similar sulfonate compounds (Thaker et al., 2012).

Chemical Properties Analysis

  • DFT and TD-DFT Studies : Louis et al. (2021) conducted a detailed study using density functional theory (DFT) and time-dependent DFT (TD-DFT) on a cyanurated H-acid azo dye, providing insights into the molecular properties of similar azo dye compounds (Louis et al., 2021).

Scientific Research Applications

Interaction with Biomolecules

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) interacts with biomolecules such as adenine and cytosine. Studies have shown that the disulfonated azo dye forms salts with these biomolecules, indicating potential applications in understanding molecular interactions and structures (Ojala et al., 1994).

Synthesis Processes

This compound is involved in the synthesis of other chemicals. For example, naphthol 5 sulfonic acid is synthesized using naphthalene as a raw material, with disodium 1,5 naphthalenedisulfonate produced during the process (Wen, 2001).

Catalysis in Dye Oxidation

It has been used in studies involving dye oxidation, where hydrogen peroxide, generated from the manganese(II) catalyzed reduction of dioxygen, efficiently oxidizes Calmagite, a related compound (Sheriff et al., 2007).

Study of Solid Compounds

Research has been conducted on solid compounds of Y(III), La(III), and Ce(III) with 1-phenylazo-2-naphthol-3,6-disulphonic acid (a similar compound), elucidating the nature, composition, and structure of these solids. This could inform the development of new materials and their applications (Capitán et al., 1988).

Inorganic Analysis

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is employed as a colorimetric reagent for the analysis of various metallic ions in inorganic chemistry (Mathur & Dey, 1957).

properties

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N5O8S2.2Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUZMQYZGSMPII-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N5Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889484
Record name Direct Red 12B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate)

CAS RN

5001-72-9
Record name C.I. 29100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Direct Red 12B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7,7'-iminobis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
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